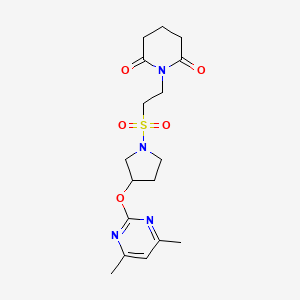
1-(2-((3-((4,6-Diméthylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)éthyl)pipéridine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a synthetic compound that has piqued the interest of researchers in various scientific fields. Its complex structure allows for versatile applications, particularly in chemistry and pharmacology, where it serves as a significant tool for understanding different biochemical pathways and mechanisms.
Applications De Recherche Scientifique
This compound plays a critical role in scientific research, including:
Chemistry: Used to study reaction mechanisms and develop novel synthetic pathways.
Biology: Applied in biochemical assays to explore enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Employed in the development of advanced materials and chemical sensors.
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with pyrimidine receptors or enzymes involved in pyrimidine metabolism .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
The compound may affect pathways involving pyrimidine metabolism. Pyrimidines play a crucial role in nucleic acid synthesis, and alterations in their metabolism can have significant effects on cellular functions .
Result of Action
Given its potential interaction with pyrimidine metabolism, it may influence DNA synthesis and cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of its environment, as this can influence its ionization state and, consequently, its interaction with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves a multi-step process, combining various organic synthesis techniques. Key steps typically include:
Step 1: Formation of the 4,6-Dimethylpyrimidin-2-yl intermediate.
Step 2: Coupling of this intermediate with a pyrrolidinyl moiety.
Step 3: Sulfonylation and subsequent attachment of the piperidine-2,6-dione scaffold.
Industrial Production Methods:
In an industrial setting, these synthetic processes are optimized for scale, often involving:
High-efficiency coupling reactions: to minimize the use of expensive reagents.
Robust purification methods: like chromatography or crystallization to ensure high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions:
1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Typically facilitated by oxidizing agents like permanganates or peroxides.
Reduction: Can be reduced using agents like sodium borohydride.
Substitution: Undergoes nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in a dry ether solution.
Substitution: Halogenating agents for electrophilic substitution.
Major Products:
The products formed from these reactions vary but often include:
Oxidized derivatives: with increased functionality.
Reduced compounds: with potential altered biological activities.
Substituted analogs: with diversified structural attributes.
Comparaison Avec Des Composés Similaires
2-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl derivatives
Sulfonyl piperidine compounds
Pyrrolidine-based analogs
Propriétés
IUPAC Name |
1-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S/c1-12-10-13(2)19-17(18-12)26-14-6-7-20(11-14)27(24,25)9-8-21-15(22)4-3-5-16(21)23/h10,14H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVSSJZXPUKRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
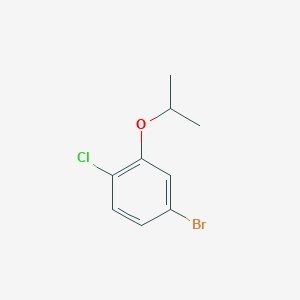
![[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol](/img/structure/B2428879.png)
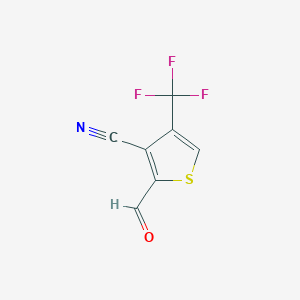
![3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2428881.png)
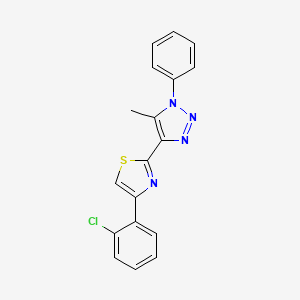
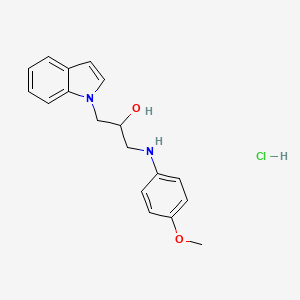
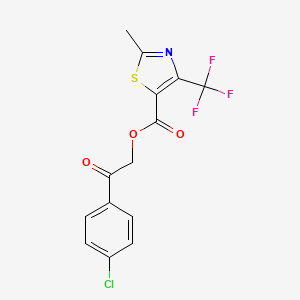
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate](/img/structure/B2428886.png)
![3-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2428889.png)
![[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B2428890.png)
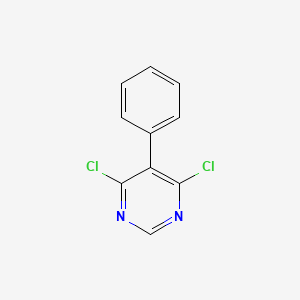
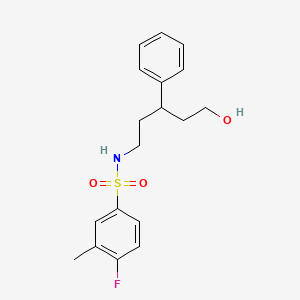
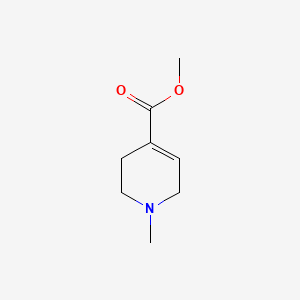
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2428897.png)
